molecular formula C10H11NO3 B1590404 4-(2-Oxopropoxy)benzamide CAS No. 36616-19-0

4-(2-Oxopropoxy)benzamide

Cat. No. B1590404
CAS RN: 36616-19-0
M. Wt: 193.2 g/mol
InChI Key: FYRCXAWNQIDLSG-UHFFFAOYSA-N
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Description

“4-(2-Oxopropoxy)benzamide” is a chemical compound with the molecular formula C10H11NO3 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of benzamides, including “4-(2-Oxopropoxy)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular weight of “4-(2-Oxopropoxy)benzamide” is 193.2 . The structure of benzamides, including “4-(2-Oxopropoxy)benzamide”, can be viewed using Java or Javascript .


Chemical Reactions Analysis

The synthesis of benzamides, including “4-(2-Oxopropoxy)benzamide”, involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green and efficient .

Scientific Research Applications

  • Anti-Tubercular Properties : A study synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with low cytotoxicity, suggesting potential applications in anti-tubercular drug discovery (Nimbalkar et al., 2018).

  • Antiarrhythmic Activity : Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including some derived from 4-(2-Oxopropoxy)benzamide, were found to possess oral antiarrhythmic activity in mice, highlighting their potential in cardiovascular therapeutics (Banitt et al., 1977).

  • Biological Activity Spectrum : Research involving benzamides, such as 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, revealed significant biological activity against various mycobacterial, bacterial, and fungal strains, as well as inhibition of photosynthetic electron transport, which can be leveraged in antimicrobial and agrochemical applications (Imramovský et al., 2011).

  • Antipsychotic Potential : A series of benzamide derivatives, structurally related to 4-(2-Oxopropoxy)benzamide, demonstrated potent activities on dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting their utility as antipsychotic drugs (Xu et al., 2019).

  • Corrosion Inhibition : Benzamide has been shown to effectively inhibit mild steel corrosion in sulfuric acid, indicating its potential as a chemical inhibitor in industrial applications (Loto et al., 2017).

  • Antioxidant Properties : Amino-substituted benzamide derivatives exhibited powerful antioxidant activities by scavenging free radicals, important for understanding their potential in therapeutic applications (Jovanović et al., 2020).

Safety And Hazards

Benzamides, including “4-(2-Oxopropoxy)benzamide”, are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

4-(2-oxopropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)6-14-9-4-2-8(3-5-9)10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRCXAWNQIDLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510503
Record name 4-(2-Oxopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopropoxy)benzamide

CAS RN

36616-19-0
Record name 4-(2-Oxopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BM Xi, PZ Ni, ZZ Jiang, DQ Wu… - Chemical biology & …, 2010 - Wiley Online Library
Finding effective chemotherapeutic agents for clinical use is a long‐lasting goal in medicinal chemistry. In this study, we report a new class of α 1 ‐adrenoceptor (α 1 ‐AR) antagonists. …
Number of citations: 6 onlinelibrary.wiley.com
DQ Wu, HB Zhang, BM Xi - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C21H28N2O5, has two intramolecular N—H⋯O hydrogen bonds. Intermolecular N—H⋯O hydrogen bonds [graph-set motif R22(8)] give rise to a dimer. Weak N—H…
Number of citations: 1 scripts.iucr.org

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